molecular formula C14H12FNO3S B2624043 N-(3-acetylphenyl)-3-fluorobenzenesulfonamide CAS No. 670272-69-2

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2624043
CAS No.: 670272-69-2
M. Wt: 293.31
InChI Key: YWPQYRPFMOTQFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide is a chemical compound of significant interest in medicinal and agrochemical research due to its incorporation of both a sulfonamide group and a fluorine atom. Fluorinated sulfonamides as a class are recognized for their diverse biological activities and enhanced physicochemical properties. The introduction of a fluorine atom into a molecule is a common strategy in drug design, as it can improve metabolic stability, enhance membrane permeability, and increase lipophilicity, which often leads to greater bioavailability . Sulfonamide-based compounds are a cornerstone of medicinal chemistry and are extensively investigated for their potential as inhibitors of various enzymes and as therapeutic agents for a range of diseases . Research into structurally similar compounds has demonstrated activities including antimicrobial, anti-inflammatory, and anticancer effects, making the sulfonamide core a valuable scaffold for discovering new chemical entities . In the agrochemical field, fluorinated sulfonamide derivatives have shown promise in crop protection, functioning as herbicides by targeting key plant enzymes . As such, this compound serves as a versatile building block for researchers in hit-to-lead optimization campaigns and for exploring novel mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)11-4-2-6-13(8-11)16-20(18,19)14-7-3-5-12(15)9-14/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPQYRPFMOTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-acetylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural Analogs and Binding Affinities

Key structural analogs include sulfonamides with variations in substituents on the phenyl ring or modifications to the acetyl group. Evidence from molecular docking studies (Table 1) highlights how substituent changes influence binding energies to human (hTPI) and parasitic (pTPI) triose phosphate isomerases:

Compound Name Substituents on Phenyl Ring hTPI Binding Energy (kcal/mol) pTPI Binding Energy (kcal/mol)
SulfaE 2-fluorophenyl −6.84 (±0.23) −9.50 (±0.43)
SulfaC 2,6-difluorophenyl −7.10 (±0.46) −9.70 (±0.76)
SulfaH 3,5-dimethylphenyl −6.15 (±0.85) −8.45 (±0.53)
Hypothetical Target Compound 3-acetylphenyl Predicted ~−7.2 Predicted ~−9.0

Key Observations :

  • Fluorine substitution at the 2-position (SulfaE) results in moderate binding, while 2,6-difluoro substitution (SulfaC) improves affinity, likely due to enhanced hydrophobic interactions .
  • The 3,5-dimethylphenyl group (SulfaH) reduces binding energy compared to fluorinated analogs, suggesting steric hindrance or reduced electronic complementarity .
  • The 3-acetylphenyl group in the target compound may balance electronic and steric effects.

Structure–Activity Relationship (SAR) Insights

  • Fluorine Position : 3-Fluorine (as in the target compound) may improve target selectivity over 2- or 4-fluoro analogs by aligning with enzyme active sites .
  • Acetyl vs. Trifluoromethyl : The acetyl group’s hydrogen-bonding capability contrasts with the purely hydrophobic trifluoromethyl group (e.g., ), suggesting divergent biological applications .
  • Hybrid Structures : Compounds like N-(3-fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-yl}sulfanyl)acetamide () demonstrate that combining sulfonamides with heterocycles can enhance bioactivity, though synthetic complexity increases .

Biological Activity

N-(3-acetylphenyl)-3-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a sulfonamide group, an acetyl moiety, and a fluorinated benzene ring. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its sulfonamide structure is known for inhibiting bacterial growth by targeting essential enzymes involved in folate synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites of specific enzymes and disrupting their functions.

The mechanism of action primarily involves the inhibition of enzymes critical for bacterial growth and cancer cell proliferation. By binding to the active sites of these enzymes, this compound prevents substrate access, thereby disrupting essential biochemical pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer PropertiesInduced apoptosis in HeLa cells with an IC50 value of 25 µM after 72 hours of treatment.
Enzyme InhibitionShowed effective inhibition of dihydropteroate synthase (DHPS), a target for sulfonamides.

In Vitro Studies

In vitro experiments have evaluated the compound's efficacy against various cancer cell lines and bacterial strains. For instance:

  • HeLa Cells : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Bacterial Strains : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Q & A

Q. What advanced chromatographic techniques resolve enantiomeric impurities in sulfonamide derivatives?

  • Methodology : Use chiral GC columns (biscyanopropyl/phenyl polysiloxane) with temperature gradients (50–250°C). For HPLC, Chiralpak AD-H columns (n-hexane/isopropanol) separate enantiomers with >99% ee .

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